3'-(cycloheptylideneamino)-1'H-spiro[cycloheptane-1,2'-quinazolin]-4'(3'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(Cycloheptylideneamino)-1’H-spiro[cycloheptane-1,2’-quinazolin]-4’(3’H)-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a quinazolinone core fused with a cycloheptane ring, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(cycloheptylideneamino)-1’H-spiro[cycloheptane-1,2’-quinazolin]-4’(3’H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Spirocyclization: The spirocyclic structure is introduced by reacting the quinazolinone intermediate with cycloheptanone in the presence of a suitable catalyst, such as a Lewis acid (e.g., AlCl₃) or a base (e.g., NaOH).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cycloheptylideneamino group, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the quinazolinone core can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the quinazolinone core, especially at positions adjacent to the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3’-(cycloheptylideneamino)-1’H-spiro[cycloheptane-1,2’-quinazolin]-4’(3’H)-one is studied for its unique structural properties and potential as a building block for more complex molecules
Biology
Biologically, this compound is investigated for its potential as a pharmacophore. The quinazolinone core is known for its biological activity, and the addition of the spirocyclic structure may enhance its interaction with biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The quinazolinone moiety is associated with various pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique optical characteristics, due to its rigid spirocyclic structure.
Mechanism of Action
The mechanism of action of 3’-(cycloheptylideneamino)-1’H-spiro[cycloheptane-1,2’-quinazolin]-4’(3’H)-one involves its interaction with molecular targets such as enzymes or receptors. The quinazolinone core can inhibit enzyme activity by binding to the active site, while the spirocyclic structure may enhance binding affinity and specificity. Pathways involved could include inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one share the quinazolinone core but lack the spirocyclic structure.
Spirocyclic Compounds: Spiro[indoline-3,4’-piperidine] is another spirocyclic compound but with different core structures.
Uniqueness
3’-(Cycloheptylideneamino)-1’H-spiro[cycloheptane-1,2’-quinazolin]-4’(3’H)-one is unique due to its combination of a quinazolinone core and a spirocyclic structure, which imparts distinct chemical and biological properties. This dual feature makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C21H29N3O |
---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
3-(cycloheptylideneamino)spiro[1H-quinazoline-2,1'-cycloheptane]-4-one |
InChI |
InChI=1S/C21H29N3O/c25-20-18-13-7-8-14-19(18)22-21(15-9-3-4-10-16-21)24(20)23-17-11-5-1-2-6-12-17/h7-8,13-14,22H,1-6,9-12,15-16H2 |
InChI Key |
BPZYTGACLCGROB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=NN2C(=O)C3=CC=CC=C3NC24CCCCCC4)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.